molecular formula C3H9NO B1674331 L-Alaninol CAS No. 2749-11-3

L-Alaninol

Cat. No. B1674331
CAS RN: 2749-11-3
M. Wt: 75.11 g/mol
InChI Key: BKMMTJMQCTUHRP-UHFFFAOYSA-N
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Description

L-Alaninol is an organic compound classified as an amino alcohol . It is a colorless solid and can be used as a biochemical reagent for life science-related research .


Synthesis Analysis

L-Alaninol can be produced by directly reducing an inorganic acid salt of an L-alanine ester with NaBH4 . Another method involves the preparation of L-Alaninol from (S)-1-methoxy-2-propylamine via the hydrochloride of (S)-2-amino-1-propanol and subsequent work-up .


Molecular Structure Analysis

The molecular formula of L-Alaninol is C3H9NO . It has a molar mass of 75.11 g/mol . The compound is chiral, and as is normal for chiral compounds, the physical properties of the racemate differ somewhat from those of the enantiomers .


Chemical Reactions Analysis

While specific chemical reactions involving L-Alaninol are not detailed in the search results, it’s known that L-Alaninol can be used as a precursor to numerous chiral ligands used in asymmetric catalysis .


Physical And Chemical Properties Analysis

L-Alaninol is a colorless solid . It has a boiling point of 174.5 °C and is soluble in water, ethanol, and ether .

Scientific Research Applications

  • Microbial Fermentation for L-Alanine Production : L-Alanine, derived from L-Alaninol, is used in food, pharmaceuticals, and as a substrate for thermoplastics. Zhou et al. (2015) developed a thermo-regulated genetic switch in Escherichia coli for efficient L-alanine production. This approach separated efficient cell growth from L-alanine production by switching cultivation temperatures, leading to a significant increase in L-alanine yield (Zhou et al., 2015).

  • Catalytic Green Route for L-Alaninol Production : Pingkai (2007) described a green catalytic route for producing L-Alaninol using L-alanine as the starting material. This method involved a double-nuclear metal catalyst and resulted in high yields and enantioselectivity of L-Alaninol, highlighting its potential for large-scale production (Pingkai, 2007).

  • Biosynthesis and Applications in Stereoselective Synthesis : Bei (2004) reviewed methods for the biosynthesis of alaninol, including reductase-catalyzed preparation and biological transformation. Optically active alaninol is used in stereoselective organic synthesis, serving roles such as chiral catalysts and modifiers for catalysts and reactants (Bei, 2004).

  • Solvatochromic Properties and Dipole Moments Study : Lalithamba et al. (2014) studied the solvatochromic properties of Fmoc-L-alaninol in different solvents. This study provided insights into the interactions between solvent and solute, indicating the compound's potential in chemical and biochemical applications (Lalithamba et al., 2014).

  • Hydrogenation of Amino Acids to Amino Alcohols : Jere et al. (2003) demonstrated that aqueous L-alanine can be hydrogenated to L-alaninol over a Ru/C catalyst. This process, which occurs in water, is highly stereoretentive and could have implications for green chemistry and the production of amino alcohols (Jere et al., 2003).

Safety And Hazards

L-Alaninol is classified as a combustible liquid and can cause severe skin burns and eye damage . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment is recommended .

Future Directions

While specific future directions for L-Alaninol are not detailed in the search results, it is known to be used as an intermediate for pharmaceuticals and other life science-related research . Its role as a precursor to numerous chiral ligands used in asymmetric catalysis suggests potential applications in the development of new catalysts .

properties

IUPAC Name

(2S)-2-aminopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO/c1-3(4)2-5/h3,5H,2,4H2,1H3/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMMTJMQCTUHRP-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901347737
Record name L-Alaninol
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Molecular Weight

75.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear viscous liquid; [Sigma-Aldrich MSDS]
Record name (S)-(+)-2-Amino-1-propanol
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Product Name

L-Alaninol

CAS RN

2749-11-3
Record name L-Alaninol
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Record name 2-Aminopropanol, (+)-
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Record name L-Alaninol
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Record name (+)-2-aminopropan-1-ol
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Record name 2-AMINOPROPANOL, (+)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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